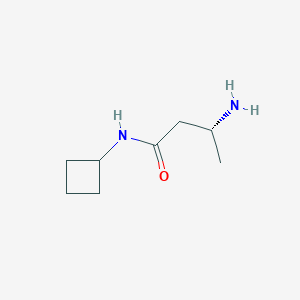

(R)-3-Amino-N-cyclobutylbutanamide

Description

Significance of Stereochemistry in Amide-Containing Compounds

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of a molecule's biological activity. In amide-containing compounds, the specific orientation of substituents around a chiral center can profoundly influence how the molecule interacts with its biological target, such as an enzyme or receptor. Most biological macromolecules, like proteins and nucleic acids, are themselves chiral, creating a stereospecific environment for molecular interactions.

This stereoselectivity is evident in numerous pharmaceuticals where only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. For instance, the differential activity of drug enantiomers is a well-established principle in pharmacology, underscoring the necessity of controlling stereochemistry in drug design and synthesis. The precise spatial arrangement of functional groups in a chiral amide can dictate its binding affinity and orientation within a protein's active site, directly impacting its efficacy.

Overview of Chiral Amino Amide Scaffolds in Synthetic Chemistry

Chiral amino amide scaffolds are fundamental building blocks in modern organic synthesis, particularly in the construction of complex molecules with defined stereochemistry. These scaffolds are prized for their bifunctional nature, containing both an amine and an amide group, which can be further functionalized. The presence of a stereocenter allows for the creation of stereochemically pure compounds, which is essential for developing selective therapeutic agents.

The asymmetric synthesis of molecules containing these scaffolds often employs chiral auxiliaries or catalysts to control the formation of new stereocenters. Methodologies such as the asymmetric hydrogenation of enamides and the use of chiral amine derivatives in nucleophilic additions are common strategies to produce enantiomerically enriched amino amides. These scaffolds are integral to the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.

Research Context of (R)-3-Amino-N-cyclobutylbutanamide

While specific research findings on (R)-3-Amino-N-cyclobutylbutanamide are not widely available in public literature, its structure is highly suggestive of its potential role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. mdpi.comnih.gov They function by blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones like GLP-1. nih.gov This leads to enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. nih.gov

Many potent and selective DPP-4 inhibitors feature a chiral β-amino amide core structure. nih.gov The (R)-stereochemistry at the 3-position of the butanamide chain is a common feature in several known DPP-4 inhibitors. The N-cyclobutyl group likely serves to occupy a specific hydrophobic pocket within the DPP-4 enzyme's active site, potentially enhancing binding affinity and selectivity. The exploration of different N-substituted analogues is a common strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. Therefore, it is highly probable that (R)-3-Amino-N-cyclobutylbutanamide has been synthesized and studied within the context of developing novel DPP-4 inhibitors.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-N-cyclobutylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(9)5-8(11)10-7-3-2-4-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGSUBWJAGCRGD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)NC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Absolute Configuration Determination of R 3 Amino N Cyclobutylbutanamide

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques are paramount in determining the enantiomeric excess of a chiral compound. These methods are broadly categorized into those that directly distinguish between enantiomers and those that require the conversion of enantiomers into diastereomers through derivatization.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. The differential interaction of each enantiomer with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. For a compound like 3-Amino-N-cyclobutylbutanamide, a polysaccharide-based CSP or a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, could be effective. sigmaaldrich.comsigmaaldrich.com The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

In cases where direct separation on a CSP is challenging, derivatization with a chiral derivatizing agent (CDA) can be employed. For primary amines like the one in 3-Amino-N-cyclobutylbutanamide, reagents such as (R)-α-methyl-2-naphthaleneacetyl chloride can be used to form diastereomeric amides. google.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for determining enantiomeric excess. While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomeric signals. semmelweis.hu For instance, the addition of a chiral solvating agent like a derivative of mandelic acid can form transient diastereomeric complexes with the enantiomers of 3-Amino-N-cyclobutylbutanamide, resulting in separate signals for corresponding protons in the ¹H NMR spectrum. semmelweis.hu The integration of these signals allows for the calculation of the enantiomeric ratio.

Table 1: Hypothetical HPLC Data for Enantiomeric Purity Analysis of a 3-Amino-N-cyclobutylbutanamide Sample

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (S)-enantiomer | 10.5 | 15000 | 5 |

| (R)-enantiomer | 12.2 | 285000 | 95 |

Note: This data is illustrative and based on typical results for chiral separations of similar compounds.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for determining the absolute configuration of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays scatter, particularly the anomalous dispersion effect, can reveal the precise three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute stereochemistry as either (R) or (S).

For (R)-3-Amino-N-cyclobutylbutanamide, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, X-ray diffraction analysis can provide the exact spatial coordinates of each atom, confirming the (R) configuration at the chiral center. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. While no specific crystal structure for (R)-3-Amino-N-cyclobutylbutanamide is publicly available, the structure of a related compound, (R)-2-aminobutanamide hydrochloride, has been determined, showcasing the power of this technique in unambiguously assigning absolute configuration. researchgate.net

Table 2: Illustrative Crystallographic Data for a Chiral Butanamide Derivative

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.58 |

| c (Å) | 17.37 |

| Flack parameter | 0.01(1) |

Note: This data is based on the published crystal structure of (R)-2-aminobutanamide hydrochloride and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Chiral Derivatization Strategies for Spectroscopic Analysis

Chiral derivatization is a versatile strategy that facilitates the stereochemical analysis of chiral compounds by spectroscopic methods, particularly NMR and HPLC. This approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.

A variety of CDAs are available for primary amines. For NMR analysis, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives are commonly used. wikipedia.org Reaction of (R)- and (S)-3-Amino-N-cyclobutylbutanamide with (S)-Mosher's acid chloride would yield diastereomeric amides. The fluorine atoms in the Mosher's acid moiety provide a sensitive probe for ¹⁹F NMR spectroscopy, often resulting in well-resolved signals for the two diastereomers.

For HPLC analysis, derivatization can be used to introduce a chromophore into the molecule, enhancing its detectability by UV-Vis detectors. For instance, derivatization with a reagent containing a naphthalene (B1677914) or dinitrobenzoyl group not only creates diastereomers but also significantly improves the molar absorptivity of the analyte. google.comnih.gov

Table 3: Common Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent | Functional Group Targeted | Analytical Method |

| (R)- or (S)-Mosher's acid chloride | Amines, Alcohols | NMR, HPLC |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | Primary Amines | HPLC |

| (R)-α-methyl-2-naphthaleneacetyl chloride | Primary Amines | HPLC |

Polarimetry for Optical Activity Assessment

Polarimetry is a classical technique used to measure the optical activity of a chiral compound, which is its ability to rotate the plane of plane-polarized light. yale.edu The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength of light).

The specific rotation, [α], is a fundamental physical constant for a chiral molecule. For (R)-3-Amino-N-cyclobutylbutanamide, a measurement of its specific rotation would confirm its enantiomeric purity. A positive (+) or dextrorotatory rotation indicates one enantiomer, while a negative (-) or levorotatory rotation indicates the other. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.

While polarimetry is a powerful tool for assessing the bulk enantiomeric purity of a sample, it does not, on its own, determine the absolute configuration. youtube.com However, when the absolute configuration of a compound has been established by another method, such as X-ray crystallography, polarimetry can be used as a routine quality control method to confirm the identity and purity of subsequent batches.

Structure Activity Relationship Sar Studies of R 3 Amino N Cyclobutylbutanamide and Its Analogues

Design Principles for Modifying Amide and Cyclobutyl Moieties

The core structure of (R)-3-Amino-N-cyclobutylbutanamide features a β-amino amide scaffold, a key pharmacophore for DPP-4 inhibition. The design of analogues revolves around systematic modifications of the N-cyclobutyl group and the butanamide backbone to optimize potency, selectivity, and pharmacokinetic properties.

The amide portion of the molecule plays a crucial role in binding to the DPP-4 enzyme. Modifications in this region are guided by the goal of establishing and strengthening interactions with key amino acid residues in the enzyme's active site. This often involves exploring different substituents on the nitrogen atom to probe the size and nature of the binding pocket.

The cyclobutyl moiety is a critical component that occupies a hydrophobic pocket within the DPP-4 enzyme. nih.gov Design principles for its modification focus on several aspects:

Size and Shape: The four-membered ring of the cyclobutyl group is believed to offer an optimal fit for a specific hydrophobic sub-pocket. nih.govmdpi.com Altering the ring size to cyclopentyl or cyclohexyl, or introducing substituents on the cyclobutyl ring, can significantly impact the binding affinity. The puckered conformation of the cyclobutane (B1203170) ring allows for a three-dimensional structure that can be advantageous for fitting into the binding site. youtube.commaricopa.edu

Metabolic Stability: The cyclobutyl ring is generally considered to be metabolically robust, a desirable feature in drug design. Modifications would need to maintain or improve this stability to ensure a longer duration of action.

Computational Chemistry Approaches to SAR

Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the activity of novel analogues, thereby accelerating the drug discovery process.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of (R)-3-Amino-N-cyclobutylbutanamide and its analogues within the DPP-4 active site. These simulations provide a three-dimensional model of the ligand-enzyme complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, docking studies of similar β-amino amide inhibitors reveal that the primary amino group forms a crucial salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of DPP-4, while the cyclobutyl group fits into the S1 hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For (R)-3-Amino-N-cyclobutylbutanamide analogues, a QSAR model could be developed using a dataset of synthesized compounds with their corresponding DPP-4 inhibitory activities (e.g., IC50 values).

A typical QSAR study would involve:

Data Set: A series of analogues with variations in the amide and cyclobutyl moieties and their experimentally determined IC50 values for DPP-4 inhibition.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each analogue.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

While a specific QSAR model for (R)-3-Amino-N-cyclobutylbutanamide is not publicly available, general QSAR studies on β-amino amide DPP-4 inhibitors have highlighted the importance of descriptors related to hydrophobicity and molecular shape for potent inhibitory activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and the conformational changes that may occur upon ligand binding. researchgate.netnih.gov An MD simulation of (R)-3-Amino-N-cyclobutylbutanamide bound to DPP-4 could reveal:

The stability of the key hydrogen bonds and hydrophobic interactions identified in docking studies.

The flexibility of the ligand and the protein in the complex.

The role of water molecules in mediating ligand-protein interactions.

MD simulations of related DPP-4 inhibitors like sitagliptin (B1680988) have shown that the inhibitor remains stably bound in the active site, with key interactions being maintained throughout the simulation. nih.govresearchgate.net

Influence of Stereochemistry on Hypothetical Activity Profiles

Stereochemistry plays a paramount role in the biological activity of chiral molecules. For 3-Amino-N-cyclobutylbutanamide, the stereocenter at the C3 position of the butanamide chain is critical. The (R)-enantiomer is consistently reported to be the more potent inhibitor of DPP-4 compared to the (S)-enantiomer. This stereochemical preference arises from the specific three-dimensional arrangement of the functional groups, which allows for optimal interaction with the chiral environment of the DPP-4 active site. The (R)-configuration correctly positions the amino group to interact with the S2 pocket and the cyclobutyl group to fit into the S1 pocket.

A hypothetical activity profile comparing the enantiomers would likely show a significant difference in their IC50 values against DPP-4, with the (R)-enantiomer being several-fold more active.

Exploration of Functional Group Contributions to Activity

The activity of (R)-3-Amino-N-cyclobutylbutanamide is a result of the concerted contribution of its various functional groups.

Primary Amino Group (-NH2): This group is essential for potent inhibition. It is protonated at physiological pH and forms a key ionic interaction with the negatively charged carboxylate groups of Glu205 and Glu206 in the S2 pocket of DPP-4.

Amide Linkage (-C(=O)NH-): The amide group acts as a rigidifying element and can participate in hydrogen bonding interactions with the enzyme.

Methyl Group (at C3): The methyl group at the stereocenter can also influence activity by making additional hydrophobic contacts within a sub-pocket of the enzyme.

The following interactive table illustrates a hypothetical SAR exploration based on the modification of different functional groups and their predicted impact on DPP-4 inhibitory activity.

| Compound ID | R1 (Amide Substituent) | R2 (at C3) | Stereochemistry | Predicted DPP-4 IC50 (nM) |

| 1 | Cyclobutyl | CH3 | (R) | Potent |

| 2 | Cyclobutyl | CH3 | (S) | Weak |

| 3 | Cyclopentyl | CH3 | (R) | Moderate |

| 4 | Cyclohexyl | CH3 | (R) | Weak |

| 5 | Propyl | CH3 | (R) | Moderate |

| 6 | Cyclobutyl | H | (R) | Moderate |

This table demonstrates how systematic modifications can be used to probe the SAR of (R)-3-Amino-N-cyclobutylbutanamide, leading to a deeper understanding of the molecular features required for potent and selective DPP-4 inhibition.

Exploration of R 3 Amino N Cyclobutylbutanamide As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Chiral Molecules

The principal application of (R)-3-Amino-N-cyclobutylbutanamide as a chiral building block is in the synthesis of complex, biologically active molecules, particularly in the field of medicinal chemistry. Its stereochemically defined amine and amide functionalities serve as key anchor points for constructing larger, more intricate structures with a high degree of spatial control.

The most prominent examples of its use are in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The (R)-configuration of the amino group is often crucial for the biological activity of these inhibitors, as it dictates the precise three-dimensional arrangement required for effective binding to the enzyme's active site. The synthesis of these inhibitors involves coupling the (R)-3-aminobutanamide core with other chemical moieties to produce highly specialized and potent pharmaceutical compounds.

The synthesis of precursors to this building block, such as (R)-3-aminobutanol from (R)-3-aminobutyric acid, highlights the foundational routes to obtaining this chiral intermediate with high optical purity. google.com These methods often involve steps like esterification, amino protection, reduction, and deprotection to yield the desired chiral amine alcohol, which can then be further modified to produce the target butanamide. google.com

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. (R)-3-Amino-N-cyclobutylbutanamide and its derivatives serve as excellent scaffolds for peptidomimetics, particularly in the context of enzyme inhibitors.

The enzyme DPP-4, for instance, naturally cleaves dipeptides. Inhibitors designed to block its action are therefore often dipeptide mimics. The structure of (R)-3-Amino-N-cyclobutylbutanamide can be seen as a mimic of a dipeptide substrate, where the stereochemistry and the distance between the amino group and the amide linkage are critical for recognition and binding by the enzyme. The R-configuration of the amino group in many DPP-4 inhibitors is essential for their potency, and a switch to the S-configuration can lead to a significant decrease in bioactivity.

By incorporating the rigid and well-defined (R)-3-aminobutanamide structure, medicinal chemists can create non-peptide molecules that fit into the peptide-binding site of an enzyme, leading to effective inhibition. This approach has been central to the development of a number of successful drugs.

Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

While chiral amines and amino acid derivatives are frequently used as chiral auxiliaries or as ligands for metal catalysts in asymmetric synthesis, the specific use of (R)-3-Amino-N-cyclobutylbutanamide in this capacity is not widely documented in the scientific literature. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.

Although the structure of (R)-3-Amino-N-cyclobutylbutanamide contains a chiral center and coordinating atoms (nitrogen and oxygen), its application appears to be predominantly as a structural component of a final target molecule rather than as a transient stereocontrolling element in asymmetric catalysis.

Synthesis of Derivatized Analogs for Research Applications

The synthesis of derivatized analogs of (R)-3-Amino-N-cyclobutylbutanamide is a key area of research, primarily driven by the quest for new and improved pharmaceutical agents. In medicinal chemistry, creating a library of related compounds allows researchers to study structure-activity relationships (SAR), which are critical for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

The main research application for analogs of this compound is in the development of DPP-4 inhibitors. google.com By modifying the cyclobutyl group or by substituting other parts of the molecule, scientists can fine-tune the inhibitor's interaction with the DPP-4 enzyme. For example, analogs with different substituents on the butanamide nitrogen or at other positions of the core structure have been synthesized and evaluated for their inhibitory activity.

These studies are essential for understanding the molecular interactions that govern the drug-enzyme binding and for designing next-generation therapeutics with improved efficacy and safety profiles. The insights gained from these derivatized analogs contribute significantly to the broader field of drug discovery.

Mechanistic Investigations of Reactions Involving R 3 Amino N Cyclobutylbutanamide

Reaction Pathway Elucidation in Synthetic Transformations

Currently, there is a lack of published research detailing the specific reaction pathways involved in the synthesis of (R)-3-Amino-N-cyclobutylbutanamide. General methodologies for the synthesis of chiral amines often involve processes such as the asymmetric reduction of prochiral ketones or the amination of chiral precursors. However, without specific studies on this particular compound, any proposed pathway would be purely speculative.

Stereochemical Control Mechanisms in Asymmetric Reactions

The stereospecific synthesis of chiral molecules like (R)-3-Amino-N-cyclobutylbutanamide is critical for their potential applications. Achieving high enantiomeric purity typically relies on the use of chiral auxiliaries, catalysts, or enzymes. These elements guide the reaction to favor the formation of one stereoisomer over the other.

In the broader context of asymmetric synthesis, various mechanisms are well-documented. For instance, the use of chiral sulfonamides or amino alcohols as auxiliaries can effectively control the stereochemical outcome of a reaction. Computational methods, such as Density Functional Theory (DFT), are also employed to understand the transition states and energy barriers that govern stereoselectivity. However, the application of these principles and the specific mechanistic details of how the (R)-configuration of 3-Amino-N-cyclobutylbutanamide is achieved have not been described in the available literature.

Biochemical Reaction Mechanisms Relevant to Amino Acid Analogues

As an amino acid analogue, (R)-3-Amino-N-cyclobutylbutanamide could potentially interact with biological systems, particularly with enzymes that process natural amino acids. Investigations into such interactions are crucial for understanding the compound's biochemical profile. Typically, studies in this area would explore how the analogue is recognized by enzymes, whether it acts as a substrate or an inhibitor, and the detailed mechanism of any ensuing biochemical transformation.

Research on other amino acid analogues has revealed intricate biochemical mechanisms, including their roles as mechanism-based inactivators of enzymes like GABA-AT. These studies often involve detailed kinetic analysis and structural biology to elucidate the interactions at the enzyme's active site. Unfortunately, no such biochemical investigations have been published for (R)-3-Amino-N-cyclobutylbutanamide.

Future Directions in Research on R 3 Amino N Cyclobutylbutanamide

Development of Novel Synthetic Methodologies

The synthesis of enantiomerically pure compounds like (R)-3-Amino-N-cyclobutylbutanamide is a cornerstone of modern organic chemistry. iupac.org Future research will likely focus on developing more efficient and sustainable methods for its preparation. While traditional methods for creating chiral amides often rely on the condensation of carboxylic acids with chiral amines, newer strategies are emerging that promise higher yields and greater stereoselectivity. nih.gov

One promising avenue is the use of racemization-free coupling reagents. researchgate.netrsc.org These reagents are designed to prevent the loss of stereochemical integrity during the amide bond formation, a common challenge in peptide and chiral amide synthesis. numberanalytics.com The development of novel coupling agents that are not only efficient but also environmentally benign represents a significant area of future research. researchgate.netrsc.org

Furthermore, biocatalytic approaches are gaining traction for amide synthesis. vcu.edu Enzymes such as lipases and amide bond synthetases operate under mild conditions and exhibit high selectivity, offering a greener alternative to traditional chemical methods. vcu.edu The application of such biocatalysts to the synthesis of (R)-3-Amino-N-cyclobutylbutanamide could streamline its production and reduce environmental impact.

Another area of exploration is the enantioselective N-alkylation of primary amides through carbene insertion reactions. nih.govresearchgate.net This method allows for the direct installation of a chiral center adjacent to the amide nitrogen, providing a novel route to chiral amides with high enantioselectivity. nih.govresearchgate.net

| Synthetic Approach | Key Advantages | Potential for (R)-3-Amino-N-cyclobutylbutanamide |

| Racemization-Free Coupling | High stereochemical fidelity, reduced by-products. researchgate.netnumberanalytics.com | Improved enantiopurity of the final product. |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. vcu.edu | Greener and more efficient manufacturing process. |

| Carbene N-H Insertion | Direct installation of chirality, high enantioselectivity. nih.govresearchgate.net | A novel and potentially more direct synthetic route. |

Advanced Computational Modeling for Structure-Function Elucidation

Computational chemistry has become an indispensable tool in understanding and predicting the behavior of molecules. chiralpedia.com For (R)-3-Amino-N-cyclobutylbutanamide, advanced computational modeling will be crucial in elucidating its structure-function relationships. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the molecule's conformational preferences and electronic properties. chiralpedia.com

DFT calculations can be employed to determine the optimized geometry and relative energies of different conformers of (R)-3-Amino-N-cyclobutylbutanamide. nih.gov This information is vital for understanding how the molecule's three-dimensional shape influences its interactions with biological targets. MD simulations can further explore the dynamic behavior of the molecule over time, revealing its flexibility and how it might adapt its shape to bind to a receptor. chiralpedia.com

These computational approaches can also guide the design of new analogs by predicting how structural modifications will affect the molecule's properties. chiralpedia.com By modeling the interactions of virtual compounds, researchers can prioritize the synthesis of molecules with the most promising characteristics, saving time and resources. The synergy between computational prediction and experimental validation is a powerful paradigm for accelerating discovery. chiralpedia.com

Diversification of Chemical Space through Analog Synthesis

The synthesis and evaluation of analogs are fundamental to exploring the chemical space around a lead compound. For (R)-3-Amino-N-cyclobutylbutanamide, the systematic synthesis of analogs will be a key future direction to understand its structure-activity relationships (SAR). nih.gov Minor structural modifications can lead to profound changes in biological activity. nih.gov

Future research will likely involve modifying both the cyclobutyl group and the butanamide backbone. For instance, substituting the cyclobutyl ring with other cyclic or acyclic moieties could probe the importance of this group for biological activity. Similarly, alterations to the butanamide chain, such as changing the substitution pattern or introducing different functional groups, could lead to analogs with improved properties.

The synthesis of such analogs can be achieved through various established and emerging synthetic methods. The insights gained from SAR studies will be invaluable for the rational design of new compounds with enhanced potency, selectivity, or other desirable characteristics. nih.gov

| Analog Design Strategy | Rationale | Expected Outcome |

| Modification of the N-cyclobutyl group | To explore the role of the cycloalkyl moiety in binding and activity. | Identification of optimal ring size and substitution for desired properties. |

| Alteration of the butanamide backbone | To investigate the importance of the amide and the stereocenter. | Understanding the structural requirements for activity and potential for new interactions. |

| Introduction of new functional groups | To modulate physicochemical properties like solubility and cell permeability. | Analogs with improved pharmacokinetic profiles. |

Interdisciplinary Research Avenues for Chiral Amide Compounds

The unique properties of chiral amides position them for applications beyond their traditional roles in pharmaceuticals and agrochemicals. iupac.org Future research on (R)-3-Amino-N-cyclobutylbutanamide and related chiral amides is expected to venture into interdisciplinary fields such as materials science and catalysis.

In materials science, chiral amides can be incorporated into polymers to create materials with unique properties. numberanalytics.com For example, the chirality of the amide can influence the secondary structure of the polymer, leading to the formation of helical structures with interesting optical or mechanical properties. The development of novel polyamides and other polymers incorporating (R)-3-Amino-N-cyclobutylbutanamide or similar chiral building blocks is a promising area of exploration.

In the field of catalysis, chiral amides can serve as ligands for asymmetric metal catalysts or as organocatalysts themselves. nih.gov The defined three-dimensional structure of a chiral amide can create a chiral environment around a metal center, enabling the stereoselective synthesis of other chiral molecules. Asymmetric catalysis is a powerful tool in organic synthesis, and the discovery of new chiral amide-based catalysts is an active area of research.

The exploration of these interdisciplinary avenues will not only broaden the applications of (R)-3-Amino-N-cyclobutylbutanamide but also contribute to the fundamental understanding of how chirality at the molecular level can be translated into macroscopic properties and functions.

Q & A

Basic: What are the recommended synthetic routes for (R)-3-Amino-N-cyclobutylbutanamide, and how do reaction conditions influence stereochemical purity?

Methodological Answer:

The synthesis of (R)-3-Amino-N-cyclobutylbutanamide typically involves condensation of cyclobutylamine with a suitably protected 3-aminobutanamide precursor. Key steps include:

- Chiral resolution : Use of enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to ensure retention of the (R)-configuration .

- Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during amide bond formation .

- Reaction optimization : Temperature control (< 40°C) and solvent polarity (e.g., DMF or THF) are critical to minimize side reactions and preserve stereochemical integrity .

Validate purity via chiral HPLC or polarimetry, referencing PubChem’s standardized protocols for analogous amino acid derivatives .

Basic: How should researchers characterize the structural and stereochemical properties of (R)-3-Amino-N-cyclobutylbutanamide?

Methodological Answer:

- Spectroscopic analysis :

- X-ray crystallography : Resolve absolute configuration using single-crystal data, cross-referenced with IUPAC naming conventions .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns against synthetic intermediates .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Discrepancies often arise from metabolic instability or tissue-specific uptake. To address this:

- Pharmacokinetic profiling : Measure plasma stability and metabolite formation using LC-MS/MS, noting rapid deamination observed in related β-amino acid derivatives .

- Tissue distribution studies : Use radiolabeled analogs (e.g., C-tagged) to quantify organ-specific bioavailability .

- In vitro-in vivo correlation (IVIVC) : Apply compartmental modeling to adjust for differences in protein binding or enzymatic degradation .

For neuroactive compounds, ensure blood-brain barrier permeability assays are included, as cyclobutyl groups may alter transport kinetics .

Advanced: What experimental designs are recommended to assess the impact of chiral impurities on (R)-3-Amino-N-cyclobutylbutanamide’s biological activity?

Methodological Answer:

- Enantiomeric excess (EE) analysis : Use chiral stationary phases in HPLC to quantify impurities. Even 2% (S)-enantiomer can significantly alter receptor binding in neuroactive compounds .

- Dose-response studies : Compare pure (R)-enantiomer vs. racemic mixtures in target assays (e.g., enzyme inhibition or receptor binding). For example, in GABA receptor studies, racemic mixtures showed reduced efficacy due to antagonist effects of the (S)-form .

- Molecular docking : Model enantiomer-protein interactions using software like AutoDock Vina to predict stereospecific activity .

Advanced: How should researchers design stability studies for (R)-3-Amino-N-cyclobutylbutanamide under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) to identify degradation pathways .

- Analytical monitoring : Track decomposition via HPLC-UV, focusing on cyclobutyl ring-opening (common in strained systems) and amide hydrolysis .

- Solid-state stability : Use DSC (differential scanning calorimetry) to assess polymorphic transitions, which may alter solubility and bioavailability .

Reference stability protocols from PubChem for structurally related cyclobutane derivatives .

Basic: What analytical techniques are critical for quantifying (R)-3-Amino-N-cyclobutylbutanamide in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for sensitive detection (LOQ ~1 ng/mL) .

- Sample preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) to isolate the compound from plasma or tissue homogenates .

- Internal standards : Deuterated analogs (e.g., -labeled) improve accuracy by correcting for matrix effects .

Advanced: What strategies mitigate data variability in enzyme inhibition assays involving this compound?

Methodological Answer:

- Assay standardization : Pre-incubate enzymes (e.g., proteases or kinases) with inhibitors to ensure equilibrium .

- Control for solvent effects : Limit DMSO concentration (<1%) to prevent denaturation .

- Replicate design : Use ≥3 technical replicates and orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity .

For contradictory results, apply statistical tools like Grubbs’ test to identify outliers and reassess under controlled buffer conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.